molecular formula C14H14CaO10S2 B095294 Calcium bis[(2-hydroxyphenoxy)methanesulfonate] CAS No. 17139-96-7

Calcium bis[(2-hydroxyphenoxy)methanesulfonate]

Cat. No.: B095294
CAS No.: 17139-96-7
M. Wt: 446.5 g/mol
InChI Key: MEZXBUZDQNVOBE-UHFFFAOYSA-L
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Description

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a chemical compound with the molecular formula C14H14CaO10S2 and a molecular weight of 446.5 g/mol . This compound is known for its unique structure, which includes two 2-hydroxyphenoxy groups attached to a methanesulfonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] typically involves the reaction of 2-hydroxyphenol with methanesulfonyl chloride to form 2-hydroxyphenoxy methanesulfonate. This intermediate is then reacted with calcium chloride to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the purity and yield of the compound. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to produce the compound in bulk quantities .

Chemical Reactions Analysis

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The methanesulfonate moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall effect .

Comparison with Similar Compounds

Calcium bis[(2-hydroxyphenoxy)methanesulfonate] can be compared with other similar compounds, such as:

Properties

IUPAC Name

calcium;(2-hydroxyphenoxy)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O5S.Ca/c2*8-6-3-1-2-4-7(6)12-5-13(9,10)11;/h2*1-4,8H,5H2,(H,9,10,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZXBUZDQNVOBE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14CaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647790
Record name Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17139-96-7
Record name Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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